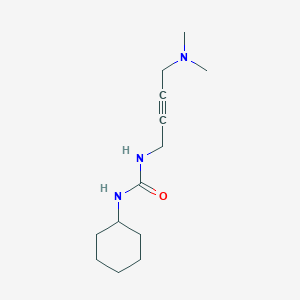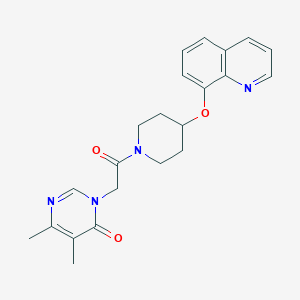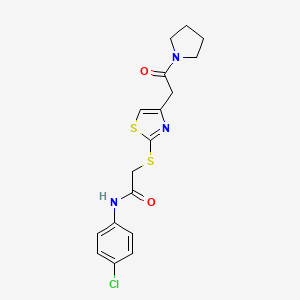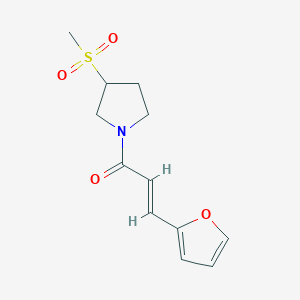
1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea” is a complex organic compound. It contains a urea group (-NH-CO-NH-) attached to a cyclohexyl group and a 4-(dimethylamino)but-2-yn-1-yl group. Urea derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group attached to a cyclohexyl ring and a 4-(dimethylamino)but-2-yne group. The presence of the dimethylamino group could potentially allow for interesting electronic properties, as nitrogen is a good electron donor .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea group and the dimethylamino group. The urea group could potentially undergo reactions with nucleophiles, while the dimethylamino group could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar urea group and the potentially basic dimethylamino group could influence its solubility, acidity/basicity, and other properties .Wissenschaftliche Forschungsanwendungen
Complexation-induced Unfolding of Heterocyclic Ureas
The research on heterocyclic ureas, including those with dimethylamino groups, discusses their synthesis and concentration-dependent unfolding to form multiply hydrogen-bonded complexes. These ureas demonstrate a primitive mimicry of the helix-to-sheet transition shown by peptides, suggesting their potential utility in the study of protein folding and self-assembly processes (Corbin et al., 2001).
Crystal Structure of Urea Derivatives
Research into the crystal structure of unsymmetrically substituted ureas has provided insights into the conformation and stabilization mechanisms of these molecules through intermolecular hydrogen bonds. This research aids in understanding molecular interactions and could have implications for material science and molecular engineering (Rao et al., 2010).
Synthesis of Cyclic Dipeptidyl Ureas
The synthesis of new classes of cyclic dipeptidyl ureas via the Ugi reaction offers a novel approach to creating pseudopeptidic structures with potential applications in pharmaceuticals and organic chemistry. These findings could lead to the development of new therapeutic agents or biochemical tools (Sañudo et al., 2006).
Urea as a Catalyst in Organic Synthesis
The use of urea in the catalyzed synthesis of organic compounds, such as arylmethylene derivatives, demonstrates its utility as an environmentally friendly and efficient catalyst in chemical reactions. This research highlights urea's role in green chemistry and its potential to streamline synthetic processes (Li et al., 2012).
Urea and Thiourea Derivatives in Chemical Synthesis
The preparation and characterization of urea and thiourea derivatives incorporating phosphinoylmethyl groups underscore their relevance in the synthesis of novel compounds. Such research contributes to the diversification of chemical libraries and the exploration of new reactions and materials (Lachkova et al., 2002).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[4-(dimethylamino)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-16(2)11-7-6-10-14-13(17)15-12-8-4-3-5-9-12/h12H,3-5,8-11H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGCULOQVPAWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(4-(dimethylamino)but-2-yn-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2447601.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide](/img/structure/B2447604.png)
![Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2447605.png)
![7-[(3-methylbenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2447606.png)

![2-(2-Methylcyclohexyl)oxy-N-[(1-methylindazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B2447612.png)



![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)